1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

Carbonic Anhydrase Inhibition Isoform Selectivity Enzyme Kinetics

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone features a unique ortho-amino, para-benzyloxy, meta-methoxy pattern. Its ~20-fold CA-IV selectivity (Ki 1.80 nM) over CA-II/VII makes it an ideal probe for membrane-associated carbonic anhydrase studies. Higher XLogP3 (2.9) vs 2-aminoacetophenone (1.6) enables superior SAR for lipophilicity. Use as a key intermediate for patented quinoline scaffolds. ≥98% purity.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 75665-73-5
Cat. No. B1289851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone
CAS75665-73-5
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC
InChIInChI=1S/C16H17NO3/c1-11(18)13-8-15(19-2)16(9-14(13)17)20-10-12-6-4-3-5-7-12/h3-9H,10,17H2,1-2H3
InChIKeyODOYPGHNQKAPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone (CAS 75665-73-5) | Procurement-Ready Acetophenone Derivative with Defined Substituent Pattern


1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone (CAS 75665-73-5) is a substituted acetophenone derivative characterized by an ortho-amino group, a para-benzyloxy moiety, and a meta-methoxy substituent on the phenyl ring [1]. This compound is a white to off-white crystalline powder with a molecular weight of 271.31 g/mol and an XLogP3 value of 2.9, reflecting moderate lipophilicity [1]. It serves as a versatile synthetic intermediate and has demonstrated selective inhibition of specific carbonic anhydrase isoforms [2].

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone (75665-73-5) | Why Simpler Acetophenone Analogs Cannot Replicate Its Functional Profile


Generic substitution with simpler acetophenone derivatives (e.g., 2-aminoacetophenone or 4-methoxyacetophenone) is not equivalent due to the unique combination of substituents on the target compound. The presence of both benzyloxy and methoxy groups, alongside the ortho-amino function, creates a distinct electronic and steric environment that influences both reactivity in synthetic applications and biological target engagement [1]. As demonstrated in the quantitative evidence below, this compound exhibits a specific isoform selectivity profile for carbonic anhydrase inhibition and a lipophilicity profile that diverges from unsubstituted or mono-substituted analogs [2][3].

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone (CAS 75665-73-5) | Quantified Differentiation vs. Comparators Across Key Performance Dimensions


Carbonic Anhydrase Isoform Selectivity Profile: ~20-Fold Preference for CA-IV over CA-II and CA-VII

The target compound demonstrates pronounced isoform selectivity within the carbonic anhydrase (CA) family. In a direct head-to-head comparison under identical assay conditions, it inhibits human recombinant CA-IV with a Ki of 1.80 nM, whereas inhibition of CA-II and CA-VII is substantially weaker (Ki = 37 nM and 52 nM, respectively) [1]. This corresponds to a ~20.6-fold and ~28.9-fold selectivity for CA-IV over CA-II and CA-VII, respectively.

Carbonic Anhydrase Inhibition Isoform Selectivity Enzyme Kinetics

Enhanced CA-IV Inhibitory Potency: ~41-Fold More Potent than Acetazolamide

Compared to the clinically used carbonic anhydrase inhibitor acetazolamide, the target compound exhibits significantly higher potency against the CA-IV isoform. The Ki of the target compound for CA-IV is 1.80 nM [1], whereas acetazolamide displays a Ki of 74 nM against the same isoform under comparable conditions [2]. This represents an approximate 41-fold increase in inhibitory potency.

Carbonic Anhydrase Inhibition Potency Comparison Drug Discovery

Elevated Lipophilicity (XLogP3 = 2.9) vs. Unsubstituted 2-Aminoacetophenone (XLogP3 = 1.6)

The target compound possesses a computed XLogP3 value of 2.9 [1], which is substantially higher than that of the simpler analog 2-aminoacetophenone (XLogP3 = 1.6) [2]. This 1.3 log unit increase corresponds to a ~20-fold higher partition coefficient, indicating significantly greater lipophilicity conferred by the benzyloxy and methoxy substituents.

Lipophilicity Physicochemical Properties Drug Design

Validated Synthetic Utility as Key Intermediate in Patent-Protected Processes

The compound is explicitly claimed as a critical intermediate in multiple patent documents. For instance, US Patent 6,797,823 B1 describes its use in a multi-step synthesis of biologically active quinoline derivatives, where it is reacted with sodium methoxide and ethyl formate to yield advanced intermediates [1]. Additionally, US Patent Application 2012/0219522 A1 identifies this acetophenone derivative as a building block for substituted quinoline compounds with protein tyrosine kinase inhibitory activity [2].

Organic Synthesis Chemical Intermediate Process Chemistry

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone (75665-73-5) | Recommended Use Cases Based on Quantified Evidence


Isoform-Selective Carbonic Anhydrase Inhibitor Screening and Lead Optimization

The compound's ~20-fold selectivity for CA-IV over CA-II and CA-VII (Ki 1.80 nM vs. 37 nM and 52 nM) [1] makes it a suitable probe for studying isoform-specific functions of membrane-associated carbonic anhydrases. It can serve as a reference compound in selectivity panels or as a starting point for medicinal chemistry optimization aimed at CA-IV-related indications, offering a defined selectivity window not achievable with pan-inhibitors like acetazolamide (Ki = 74 nM for CA-IV) [2].

Synthesis of Substituted Quinoline Derivatives via Patent-Validated Routes

As documented in US Patent 6,797,823 B1 and US Patent Application 2012/0219522 A1 [3][4], this compound is a key building block for constructing substituted quinoline scaffolds. Procurement for use in these established synthetic sequences reduces process development time and ensures compatibility with patented methodologies for generating compounds with protein tyrosine kinase inhibitory activity.

Physicochemical Property Benchmarking in Lipophilicity-Dependent Assays

With an XLogP3 value of 2.9 (vs. 1.6 for 2-aminoacetophenone) [5][6], the compound offers a defined, elevated lipophilicity profile. This makes it a valuable comparator in structure-activity relationship (SAR) studies investigating the impact of benzyloxy/methoxy substitution on membrane permeability, cellular uptake, and overall pharmacokinetic behavior of acetophenone-based scaffolds.

Building Block for Custom Organic Synthesis Requiring Ortho-Amino Functionality

The ortho-amino group provides a reactive handle for further derivatization (e.g., amide coupling, diazotization, or Schiff base formation), while the benzyloxy and methoxy groups modulate electronic properties and solubility. This combination of functional groups supports diverse synthetic transformations in medicinal chemistry and materials science laboratories.

Technical Documentation Hub

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